molecular formula C24H19NO3 B3570878 N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-phenylacetamide

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-phenylacetamide

Cat. No.: B3570878
M. Wt: 369.4 g/mol
InChI Key: ICXXCMLZAFGTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-phenylacetamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-phenylacetamide typically involves the reaction of 3-methyl-4-(2-oxo-2H-chromen-3-yl)aniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-phenylacetamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-phenylacetamide is unique due to its specific structural modifications, which enhance its biological activity and specificity compared to other coumarin derivatives.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c1-16-13-19(25-23(26)14-17-7-3-2-4-8-17)11-12-20(16)21-15-18-9-5-6-10-22(18)28-24(21)27/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXXCMLZAFGTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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